(s)-3-(4-Benzyloxyphenyl)-beta-alaninol
Description
Contextualization within the Class of Beta-Amino Alcohols and Beta-Alanine (B559535) Derivatives
(S)-3-(4-Benzyloxyphenyl)-beta-alaninol belongs to two important classes of organic compounds: β-amino alcohols and β-alanine derivatives.
Beta-Amino Alcohols: This class of compounds is characterized by an amino group and a hydroxyl group separated by two carbon atoms. This "vicinal" arrangement is a privileged motif found in numerous natural products and pharmaceuticals. researchgate.netacs.org Beta-amino alcohols are crucial intermediates for synthesizing a wide range of biologically active molecules, including cardiovascular and anti-asthma drugs. researchgate.net Their ability to form hydrogen bonds and act as chiral ligands makes them valuable in asymmetric synthesis. researchgate.net The synthesis of β-amino alcohols can be achieved through various methods, such as the ring-opening of epoxides with nitrogen nucleophiles or the reduction of amino acids. acs.orgresearchgate.net
Beta-Alanine Derivatives: β-Alanine is a naturally occurring beta-amino acid, meaning the amino group is on the β-carbon (the third carbon from the carboxyl group). wikipedia.org Unlike the 22 proteinogenic α-amino acids, β-alanine is not incorporated into proteins but serves other biological roles, such as being a precursor to carnosine. wikipedia.orgwikipedia.org Its derivatives are significant in medicinal chemistry and materials science. nih.govnih.gov this compound is a derivative where the basic β-alanine structure is modified with a 4-benzyloxyphenyl group at the third carbon and the carboxylic acid is reduced to an alcohol, conferring specific properties and functionalities.
The structure of this compound, incorporating both the β-amino alcohol and a substituted β-alanine framework, provides a unique combination of chemical reactivity and stereochemical definition.
Significance as a Chiral Intermediate and Building Block in Enantioselective Synthesis
The "S" designation in this compound indicates a specific three-dimensional arrangement of the atoms around its chiral center. This chirality is of paramount importance in modern drug development, where often only one enantiomer (mirror-image form) of a drug is responsible for its therapeutic effect, while the other may be inactive or cause unwanted side effects.
As a chiral building block, this compound provides a pre-defined stereocenter that chemists can incorporate into a larger, more complex molecule without the need for difficult and often inefficient separation of enantiomers later in the synthesis. nih.gov The use of such chiral pool precursors is a cornerstone of enantioselective synthesis—the practice of selectively producing one enantiomer of a chiral product. nih.gov
The synthetic utility of chiral β-amino alcohols is well-established. nih.govdiva-portal.org They can be derived from natural amino acids or synthesized through asymmetric methods. nih.gov The defined stereochemistry of this compound makes it an ideal starting point for constructing molecules where the specific orientation of the amino and hydroxyl groups is critical for biological activity. This has made it a valuable intermediate in the synthesis of various pharmaceutical agents.
Compound Properties
| Property | Value |
| IUPAC Name | (3S)-3-amino-3-[4-(phenylmethoxy)phenyl]propan-1-ol |
| Molecular Formula | C16H19NO2 |
| Molecular Weight | 257.33 g/mol chemspider.com |
| Physical Form | White to Yellow Solid sigmaaldrich.com |
Structure
3D Structure
Properties
Molecular Formula |
C16H19NO2 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-phenylmethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C16H19NO2/c17-16(10-11-18)14-6-8-15(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,16,18H,10-12,17H2/t16-/m0/s1 |
InChI Key |
LTGQQRZGPYYPNY-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H](CCO)N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CCO)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 3 4 Benzyloxyphenyl Beta Alaninol and Its Analogues
Overview of Established and Emerging Synthetic Routes to Beta-Alaninol Derivatives
The synthesis of β-alaninol derivatives, particularly those with aryl substituents and defined stereochemistry, presents a considerable challenge for organic chemists. Traditional methods often involve multi-step sequences with limitations regarding substrate scope or the use of stoichiometric and often toxic reagents. westlake.edu.cngoogle.com Consequently, there is a continuous drive to develop more efficient, selective, and sustainable synthetic routes, including catalytic and biocatalytic cascade reactions that minimize intermediate isolation steps. westlake.edu.cngoogle.com
Multi-step Organic Synthesis Approaches to Amino Alcohols
The construction of 1,2-amino alcohols, the core structure of β-alaninols, is often achieved through multi-step sequences that assemble the carbon skeleton and introduce the required functional groups in a stepwise manner. These approaches provide reliability and are adaptable to a wide range of target molecules.
Common strategies include:
Ring-opening of Epoxides or Aziridines: The reaction of amines with epoxides or water/hydroxide with aziridines provides a direct route to 1,2-amino alcohols. The regioselectivity of this ring-opening is a critical factor that needs to be controlled. westlake.edu.cn
Reduction of α-Amino Ketones or α-Hydroxy Imines: The reduction of a carbonyl group adjacent to an amino group, or an imine adjacent to a hydroxyl group, is a straightforward method to generate the amino alcohol functionality. Asymmetric reduction techniques are crucial for producing enantiomerically pure products. nih.gov
Aldol (B89426) and Mannich-type Reactions: Carbon-carbon bond-forming reactions such as the aldol addition of α-amino enolates to aldehydes or the Mannich reaction between enolates, amines, and aldehydes are fundamental strategies for building the backbone of β-amino alcohols. westlake.edu.cn
Cascade Biocatalysis: Emerging biocatalytic cascade reactions offer a greener alternative to traditional chemical synthesis. For instance, alkenes can be converted to chiral 1,2-amino alcohols in a one-pot process using a sequence of enzymatic reactions, such as dihydroxylation, oxidation, and amination, thereby avoiding the isolation of intermediates. google.com
Umpolung Strategies: The inherent polarity of the carbonyl and amino groups makes the direct coupling of aldehydes and imines challenging. Umpolung strategies, which reverse the polarity of one of the reacting partners, enable formal cross-electrophile couplings. For example, recent advances in chromium-catalyzed asymmetric cross-coupling of aldehydes and imines utilize an α-amino radical polar crossover strategy to efficiently synthesize chiral β-amino alcohols. westlake.edu.cnnih.gov
These multi-step approaches often require the use of protecting groups to mask reactive functionalities while other parts of the molecule are being modified, adding to the total number of synthetic steps. fiveable.me
Strategies for Introducing Aryl Substituents on Beta-Alanine (B559535) Scaffolds
A key structural feature of (S)-3-(4-Benzyloxyphenyl)-beta-alaninol is the aryl group at the β-position of the alanine (B10760859) framework. Several methods have been developed for the regioselective installation of aryl groups onto this position.
Palladium-Catalyzed C(sp³)–H Arylation: A powerful modern technique involves the direct arylation of C(sp³)–H bonds. Using a directing group, such as an 8-aminoquinoline (B160924) amide attached to the β-alanine precursor, a palladium catalyst can selectively activate the β-methylene C-H bond for coupling with an aryl halide. acs.org This method allows for the direct formation of the C-C bond at the desired position. The directing group can be removed in a subsequent step. This approach is highly valuable for creating diverse β-aryl-β-amino acids from readily available β-alanine. acs.orgdntb.gov.ua
Conjugate Addition Reactions: The Michael addition of aryl nucleophiles (e.g., organocuprates or arylboronic acids) to α,β-unsaturated carbonyl compounds derived from alanine is a classic and effective strategy. For instance, the conjugate addition of an arylboronic acid to an acrylate (B77674) derivative, often catalyzed by a rhodium complex, establishes the β-aryl substitution pattern. hilarispublisher.com
Coupling of Organometallic Reagents: Pre-functionalized precursors can be coupled to introduce the aryl moiety. For example, organozinc iodides derived from iodo amino acids can be coupled with aryl phosphine (B1218219) chlorides in the presence of copper. rsc.org
The choice of strategy depends on the availability of starting materials, the desired protecting group scheme, and the required stereochemical outcome.
| Method | Key Reagents/Catalyst | Substrate Type | General Outcome | Reference |
|---|---|---|---|---|
| Auxiliary-Directed C-H Arylation | Pd(OAc)₂, 8-aminoquinoline auxiliary, Aryl Halide | β-Alanine amide | Regioselective arylation of the β-Csp³-H bond | acs.org |
| Rhodium-Catalyzed Conjugate Addition | Rh(acac)(ethylene)₂, Chiral Ligand, Arylboronic Acid | α,β-Unsaturated Ester | Enantioselective formation of β-aryl carbonyl compound | hilarispublisher.com |
| Ligand-Enabled C-H Arylation | Pd(OAc)₂, Pyridine-type Ligand, Aryl Iodide | N-protected α-Amino Acid | Direct β-arylation without an exogenous directing group | nih.gov |
Asymmetric Synthesis of this compound
Achieving the desired (S)-stereochemistry at the chiral center is the most critical aspect of synthesizing the target molecule. Asymmetric synthesis strategies are employed to control the formation of this stereocenter, leading to an enantiomerically pure or enriched product.
Chiral Auxiliary-Mediated Syntheses of Enantiopure Beta-Amino Acids and Alcohols
A robust and widely used method for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikiwand.com This auxiliary directs the stereochemical course of a reaction, and is then cleaved to reveal the chiral product and is often recovered for reuse. wikiwand.com
The Evans oxazolidinone auxiliaries are particularly effective for this purpose. The general approach involves the following steps:
Acylation: A commercially available chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) is acylated with a propionyl derivative. rsc.org
Diastereoselective Reaction: The resulting N-acyl oxazolidinone is converted into an enolate, which then reacts with an electrophile. For the synthesis of a β-amino acid, this could be a diastereoselective Michael addition or an alkylation. The steric bulk of the auxiliary directs the incoming group to one face of the enolate, leading to a product with high diastereomeric excess. rsc.org
Auxiliary Cleavage: The chiral auxiliary is hydrolytically or reductively cleaved. Hydrolysis yields the chiral carboxylic acid, while reductive cleavage (e.g., with LiBH₄) can directly afford the chiral alcohol.
Camphorsultam is another effective chiral auxiliary used in asymmetric transformations, including the synthesis of amino acids. wikiwand.com For the synthesis of this compound, a plausible route would involve the conjugate addition of a 4-benzyloxyphenyl group to an acryloyl derivative attached to a chiral auxiliary, followed by cleavage and reduction.
| Chiral Auxiliary | Typical Application | Key Feature | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Aldol reactions, Alkylations, Conjugate additions | Forms a rigid chelated transition state, providing high diastereoselectivity. | wikiwand.comrsc.org |
| Camphorsultam (Oppolzer's Sultam) | Michael additions, Diels-Alder reactions, Alkylations | Highly crystalline derivatives often facilitate purification by recrystallization. | wikiwand.com |
| Pseudoephedrine | Asymmetric alkylation of amides | Product configuration is directed by the methyl group of the auxiliary. | wikiwand.com |
Organocatalytic Approaches for Enantioselective Beta-Amino Alcohol Formation
Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric reactions, has emerged as a powerful alternative to metal-based catalysts and chiral auxiliaries. mdpi.com These catalysts are often tolerant to moisture and air, making them attractive for practical synthesis.
Several organocatalytic strategies are applicable to the synthesis of chiral β-amino alcohols:
Proline-Catalyzed Reactions: L-proline and its derivatives are highly effective catalysts for various asymmetric transformations. For example, the proline-catalyzed aldol reaction between an aldehyde and a ketone can be a key step in building the carbon backbone. u-tokyo.ac.jp The Mannich reaction, involving the addition of an aldehyde or ketone to an imine, catalyzed by proline, can directly generate syn-β-amino acid derivatives with excellent diastereo- and enantioselectivity. hilarispublisher.com
Bifunctional Catalysis: Catalysts that possess both a Brønsted acid and a Brønsted base site (or Lewis acid/base sites) can activate both the nucleophile and the electrophile simultaneously. Chiral thioureas, squaramides, and aminophosphines are examples of bifunctional catalysts used in enantioselective conjugate additions to form β-amino acid precursors. rsc.orgbeilstein-journals.org For example, a bifunctional squaramide catalyst can facilitate the 1,4-conjugate addition of nitromethane (B149229) to an α,β-unsaturated carbonyl compound, yielding a chiral β-nitro intermediate that can be reduced to the corresponding β-amino alcohol. beilstein-journals.org
Chiral Brønsted Acid Catalysis: Chiral phosphoric acids or BINOL-derived catalysts can activate electrophiles, such as imines, towards nucleophilic attack. The asymmetric allylation of N-acylimines using chiral 3,3'-diaryl-BINOL catalysts is a known method for producing chiral homoallylic amines, which are related structures. beilstein-journals.org
A potential organocatalytic route to this compound could involve the enantioselective conjugate addition of a nucleophile to 4-benzyloxycinnamaldehyde, catalyzed by a chiral organocatalyst, followed by reduction of the resulting aldehyde.
Biocatalytic Transformations and Enzymatic Routes to Chiral Beta-Amino Acids
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high regio-, stereo-, and enantioselectivity under mild reaction conditions. nih.gov The enzymatic production of chiral β-amino acids, the precursors to β-alaninols, provides an environmentally friendly alternative to traditional chemical methods, which often require harsh conditions and produce significant byproducts. researchgate.netresearchgate.net
Several enzymatic strategies are employed for the synthesis of enantiopure β-amino acids. researchgate.net These include the use of enzymes such as L-aspartate-α-decarboxylase (ADC), which can convert L-aspartate into β-alanine. researchgate.net Researchers have focused on improving the catalytic efficiency and stability of these enzymes through techniques like site-directed mutagenesis and codon optimization. researchgate.net Another significant approach is the asymmetric addition of ammonia (B1221849) to substituted acrylates, catalyzed by engineered enzymes like aspartase, to produce a range of enantiopure aliphatic and aromatic β-amino acids. researchgate.net
For the synthesis of aromatic β-amino acids, which are structurally analogous to the benzyloxyphenyl moiety of the target compound, specific enzymes have shown remarkable efficacy. A notable example is the use of the enzyme EncP from Streptomyces maritimus, which belongs to the phenylalanine aminomutase (PAM) family. nih.gov This enzyme has been used for the production of (S)-β-phenylalanine derivatives from substituted cinnamic acids, achieving high enantiomeric excess (>96%) and a high β:α regioisomeric ratio (99:1). nih.gov Furthermore, transaminases are utilized in dynamic kinetic resolution (DKR) processes to establish two adjacent stereocenters with high stereoselectivity, providing access to a broad range of β-branched aromatic amino acids. nih.gov
Beyond established pathways, research has uncovered novel biosynthetic routes. In Acinetobacter baylyi, a pathway for β-alanine synthesis proceeds through 1,3-diaminopropane (B46017) and 3-aminopropanal (B1211446) as intermediates, utilizing promiscuous enzymes like 2,4-diaminobutyrate aminotransferase and 2,4-diaminobutyrate decarboxylase. nih.gov These biocatalytic methods represent a growing and highly promising field for the sustainable production of chiral β-amino acids and their derivatives. rsc.orgmdpi.com
Table 1: Examples of Enzymes in Chiral β-Amino Acid Synthesis
| Enzyme Class | Precursor/Substrate | Product | Key Features |
|---|---|---|---|
| L-Aspartate-α-decarboxylase (ADC) | L-Aspartate | β-Alanine | Direct decarboxylation; enzyme engineering enhances efficiency. researchgate.net |
| Aspartase (Engineered) | Substituted Acrylates | Aliphatic and Aromatic β-Amino Acids | Asymmetric hydroamination with ammonia. researchgate.net |
| Phenylalanine Aminomutase (PAM) | Cinnamic Acids | (S)-β-Phenylalanine Derivatives | High regio- and enantioselectivity for aromatic substrates. nih.gov |
| Transaminase | α-Ketoacids | β-Branched Aromatic Amino Acids | Dynamic kinetic resolution establishes two stereocenters. nih.gov |
Modern and Environmentally Benign Synthetic Strategies
In line with the principles of green chemistry, modern synthetic methods focus on reducing waste, avoiding harsh reagents, and improving energy efficiency. jocpr.com Microwave-assisted synthesis, sonochemistry, and the use of ionic liquids are at the forefront of these environmentally benign strategies.
Microwave-assisted organic synthesis has become a key technology for accelerating chemical reactions. jocpr.com Compared to conventional heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity. jocpr.commdpi.com This technique heats target molecules directly and uniformly, avoiding the issues associated with conventional heating methods. jocpr.com
This methodology has been successfully applied to the synthesis of various heterocyclic systems, which are often derived from precursors structurally related to this compound. For example, the synthesis of benzimidazole (B57391) and benzisoxazole derivatives, which can involve precursors with hydroxyphenyl or benzyloxyphenyl groups, is significantly enhanced by microwave irradiation. mdpi.comresearchgate.netorientjchem.org The synthesis of benzyloxyphenyl-methylaminophenol derivatives as STAT3 inhibitors also highlights the application of this technology to complex molecules containing the benzyloxyphenyl scaffold. nih.gov The use of microwave assistance is considered an eco-friendly and efficient method for generating a large variety of organic molecules. orientjchem.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Benzimidazole Synthesis | 60 min | 5 min | From 61.4% to 99.9% | mdpi.com |
| Benzisoxazole Synthesis | Several hours | 9 min | Remarkable yields | orientjchem.org |
The combined use of ultrasound (sonochemistry) and ionic liquids offers a powerful and synergistic approach to organic synthesis. researchgate.netresearchgate.net Ultrasound provides energy to the reaction medium through acoustic cavitation, which can generate localized high temperatures and pressures, leading to faster reaction rates and sometimes altering reaction pathways from ionic to radical mechanisms. rsc.orgyoutube.com
Ionic liquids, which are salts that are liquid at or near room temperature, serve as environmentally friendly reaction media due to their negligible vapor pressure and potential for recyclability. researchgate.netelectrochem.org The combination of these two technologies often leads to significant improvements in yield, rate, and selectivity compared to traditional methods. researchgate.netrsc.org This synergistic effect has been demonstrated in a variety of organic transformations, including Heck reactions, Michael additions, and the synthesis of heterocyclic compounds, where the combination is necessary for the reaction to proceed efficiently. researchgate.netrsc.org This approach is a promising tool for developing sustainable protocols for complex chemical transformations relevant to the synthesis of functionalized alaninol analogues. researchgate.net
Derivatization Strategies from this compound
The functionalization of the core this compound structure is crucial for creating analogues with diverse properties for applications in fields like medicinal chemistry. Derivatization can target the amino or hydroxyl groups to introduce new functionalities or prepare for subsequent cyclization reactions.
The amino and hydroxyl groups of β-alaninol and its parent acid, β-alanine, are common targets for derivatization. Standard protection strategies, such as the introduction of Fmoc (Fluorenylmethyloxycarbonyl) or Cbz (Carboxybenzyl) groups on the nitrogen atom, are often employed in peptide synthesis. google.comgoogle.com
Further derivatization can lead to a wide array of functional molecules. For instance, 3-benzamido propionic acid, a derivative of β-alanine, can be converted into various esters, amides, and anilides. scholarsresearchlibrary.com The synthesis of poly(β-peptoid)s, which are polypeptide mimics, can be achieved through the ring-opening polymerization of N-substituted β-alanine N-thiocarboxyanhydrides (β-NNTAs), allowing for the creation of polymers with controlled chain length and diverse functionalities. chinesechemsoc.org These strategies demonstrate the versatility of the β-amino alcohol scaffold for creating libraries of compounds with tailored properties. A patent describes processes for preparing β-alanine derivatives by acylating the amino group after deprotection of a carboxy group. google.com
The bifunctional nature of β-amino acid and β-alaninol analogues makes them excellent precursors for the synthesis of heterocyclic compounds. Cyclization reactions can lead to the formation of various ring systems, including lactams, lactones, and more complex fused heterocycles.
Role of S 3 4 Benzyloxyphenyl Beta Alaninol As a Key Chiral Building Block and Intermediate
Applications in the Synthesis of Complex Natural Products and Analogues
The β-amino acid framework is a crucial component of many natural products with significant biological activities. nih.gov While direct total synthesis of a specific natural product using (S)-3-(4-Benzyloxyphenyl)-beta-alaninol as the starting material is not prominently documented in readily available literature, its structural motifs are analogous to those found in natural compounds. For instance, β-phenylalanine derivatives are present in natural products like the anti-Helicobacter pylori antibiotic Pyloricidin and the antituberculosis agent Moiramide B. nih.gov
The core structure of this compound provides a scaffold that can be elaborated to generate analogues of these natural products. The primary amine and alcohol can be readily modified, and the aromatic ring can be deprotected and functionalized to mimic the substitution patterns found in nature. This allows chemists to create libraries of related compounds to explore structure-activity relationships (SAR) and develop new therapeutic agents based on natural product leads. The synthesis of β-amino acid derivatives is a critical area of research due to their role in constructing these bioactive molecules. nih.gov
Utilization as a Precursor for Advanced Pharmaceutical Scaffolds and Chemical Probes
The utility of this compound as a precursor for advanced pharmaceutical scaffolds is well-demonstrated in the development of novel G protein-coupled receptor (GPCR) antagonists. nih.gov Specifically, derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid have been identified as a new class of antagonists for GPR34, a receptor implicated in several diseases. nih.gov
In these syntheses, the alaninol starting material is first oxidized to the corresponding carboxylic acid. The amino group is then acylated to introduce various side chains, leading to the discovery of potent drug candidates. Structure-activity relationship (SAR) studies have highlighted the importance of the substituents on the phenoxyacetamide moiety for antagonist activity. nih.gov For example, compound 5e from these studies, with a 3-chloro-4-fluorophenyl group, emerged as the most potent antagonist with an IC₅₀ value of 0.059 μM in a Tango assay and demonstrated excellent efficacy in a mouse model of neuropathic pain. nih.gov
Table 1: Structure-Activity Relationship (SAR) of GPR34 Antagonists Derived from a (S)-3-(4-(benzyloxy)phenyl)propanoic acid scaffold. nih.gov
| Compound | R Group (Substitution on phenoxyacetyl moiety) | IC₅₀ (μM) - Tango Assay |
|---|---|---|
| 5a | Phenyl | 1.180 |
| 5b | 4-Fluorophenyl | 0.280 |
| 5c | 4-Chlorophenyl | 0.440 |
| 5d | 3,4-Dichlorophenyl | 0.081 |
| 5e | 3-Chloro-4-fluorophenyl | 0.059 |
Furthermore, structurally related N-(4-hydroxyphenyl)-β-alanine derivatives have been synthesized and evaluated as potential antimicrobial agents against multidrug-resistant pathogens, showcasing the versatility of this chemical class in generating diverse pharmaceutical scaffolds. nih.gov
Integration into Peptidomimetic and Nitrogen-Heterocycle Synthesis
β-Amino acids and their derivatives are fundamental components in the construction of peptidomimetics. nih.gov These are molecules that mimic the structure and function of natural peptides but often exhibit improved properties, such as enhanced metabolic stability against proteolytic degradation. nih.gov The this compound can be incorporated into peptide sequences, where its backbone is one carbon longer than that of natural α-amino acids. This modification can alter the conformational properties of the resulting peptide, potentially leading to enhanced binding affinity or selectivity for a biological target. The synthesis of peptidomimetic compounds is a key strategy in modern drug discovery. nih.gov
The functional groups of this compound also make it a suitable starting material for the synthesis of nitrogen-containing heterocycles. mdpi.comrsc.orgnih.gov N-heterocycles are privileged structures in medicinal chemistry, appearing in a large percentage of FDA-approved drugs. mdpi.com The primary amine and primary alcohol of the alaninol can participate in intramolecular cyclization reactions to form various heterocyclic rings. For instance, reductive amination followed by cyclization can yield substituted pyrrolidines or piperidines. These synthetic transformations provide access to a wide array of complex molecular architectures from a single chiral precursor. researchgate.net
Development of Chiral Catalysts and Auxiliaries Derived from the Compound
In asymmetric synthesis, chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org While this compound is primarily used as a chiral building block that is incorporated into the final product, its inherent chirality and functional handles allow for its potential development into a chiral auxiliary or ligand for catalysis.
For example, the amino alcohol functionality is a common feature in many successful chiral ligands and auxiliaries. The compound could be converted into derivatives like chiral oxazolidinones, which are widely used in stereoselective aldol (B89426) and alkylation reactions. wikipedia.org Alternatively, the amino group could be used to synthesize chiral β-aminophosphine ligands. Such ligands are valuable in transition-metal-catalyzed asymmetric reactions due to their stability, low toxicity, and ease of handling. chemspider.com The defined (S)-stereocenter of the parent alaninol would be crucial in inducing asymmetry in these catalytic transformations. The development of such catalysts from readily available chiral sources is a key focus in synthetic chemistry. wikipedia.org
Structure Activity Relationship Sar and Computational Chemistry Studies of S 3 4 Benzyloxyphenyl Beta Alaninol Derivatives
Principles of Ligand-Target Interactions and Binding Mode Analysis
The biological activity of a molecule like (S)-3-(4-Benzyloxyphenyl)-beta-alaninol is contingent upon its ability to bind to a specific biological target, such as an enzyme or receptor. This binding is a dynamic process governed by a variety of non-covalent intermolecular forces. The primary goal of binding mode analysis is to identify the precise orientation of the ligand within the target's binding site and to characterize the key interactions that stabilize the ligand-target complex.
Key interactions include:
Hydrogen Bonds: The hydroxyl (-OH) and amino (-NH2) groups of the beta-alaninol backbone are potent hydrogen bond donors and acceptors, capable of forming strong, directional interactions with polar residues in a binding pocket.
Hydrophobic Interactions: The aromatic rings of the benzyloxy and phenyl groups are nonpolar and tend to interact favorably with hydrophobic pockets in the target protein, displacing water molecules and contributing to binding affinity. The benzyloxy group, in particular, enhances lipophilicity, which can facilitate interactions with these hydrophobic regions. nih.gov
Electrostatic Interactions: The distribution of charge across the molecule can lead to favorable electrostatic interactions with charged or polar residues in the target.
Studies on structurally related β-phenylalanine derivatives have demonstrated the importance of these interactions. For example, in the context of dipeptidyl peptidase IV (DPP-IV) inhibition, molecular docking has shown how the core structure of beta-phenylalanine derivatives fits into the enzyme's active site, with specific groups forming critical hydrogen bonds and hydrophobic contacts. nih.gov Similarly, docking studies of 3-phenyl-β-alanine analogues as carbonic anhydrase II inhibitors revealed that the compounds bind to the zinc ion in the active site and form hydrogen bonds with key amino acid residues. mdpi.com
Computational Modeling and Molecular Docking Methodologies in Drug Design Contexts
Computational modeling and molecular docking are indispensable tools in modern drug design, allowing for the rapid, cost-effective evaluation of potential drug candidates in silico before their synthesis. mdpi.com These methods provide critical insights into the molecular interactions that drive biological activity. nih.gov
Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com The process involves two main steps:
Conformational Sampling: The algorithm explores a vast range of possible conformations of the ligand and its orientation within the binding site.
Scoring: A scoring function is used to estimate the binding affinity for each pose, ranking them to identify the most likely binding mode.
This methodology has been successfully applied to β-phenylalanine derivatives to understand their binding mechanisms. nih.govmdpi.com For instance, docking studies can reveal how modifications to the this compound scaffold might improve binding. Analysis of the docked pose can highlight opportunities for new hydrogen bonds or better hydrophobic packing, guiding the design of the next generation of derivatives. nih.gov
Other Computational Methods such as Density Functional Theory (DFT) are also employed. DFT calculations can determine the electronic properties of a molecule, such as its molecular geometry, vibrational frequencies, and electrostatic potential. nih.gov This information helps in understanding the molecule's intrinsic reactivity and how it will be perceived by a biological target. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses of Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. biointerfaceresearch.commdpi.com The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to corresponding variations in their biological activities. biointerfaceresearch.com
A typical QSAR study involves:
Dataset Assembly: A collection of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. nih.gov
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological properties.
Model Generation: Statistical methods, such as Partial Least Squares (PLS) or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity. mdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested using techniques like cross-validation and evaluation against an external set of compounds not used in model generation. nih.govresearchgate.net
Three-dimensional QSAR (3D-QSAR), which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), is particularly powerful. nih.gov These methods analyze the steric and electrostatic fields surrounding the aligned molecules to create contour maps. These maps visualize regions where modifications to the molecular structure are likely to increase or decrease activity, providing direct guidance for rational drug design. nih.gov
Table 1: Example of 3D-QSAR Model Validation Statistics for β-Phenylalanine Derivatives as DPP-IV Inhibitors This table is based on data reported for a study on related β-phenylalanine derivatives. nih.gov
| Model Type | Cross-validated r² (q²) | Number of Components | Standard Error of Prediction | Non-Cross-validated r² | F-value |
| CoMFA | 0.759 | 6 | 0.388 | 0.945 | 167.3 |
| CoMSIA | 0.750 | 7 | 0.395 | 0.950 | 148.5 |
These high validation scores indicate that the generated models are robust and have strong predictive capabilities for this class of compounds. nih.gov
Influence of Substituent Effects and Stereochemistry on Molecular Recognition and Reactivity
The specific activity of derivatives of this compound is highly dependent on the nature and position of substituents on the aromatic rings and the molecule's stereochemistry.
Substituent Effects: Modifying the parent structure with different functional groups can profoundly impact its biological activity. This is a core principle of Structure-Activity Relationship (SAR) studies. nih.gov The effects can be categorized as:
Electronic Effects: Electron-donating groups (e.g., -OCH3, -NH2) and electron-withdrawing groups (e.g., -CF3, -CN) alter the electron distribution of the aromatic rings. nih.govnih.gov This can influence the strength of hydrogen bonds and electrostatic interactions with the target. nih.gov
Steric Effects: The size and shape of a substituent (steric bulk) can dictate how well the ligand fits into the binding site. A bulky group may either improve binding by filling a vacant pocket or cause a steric clash that reduces affinity.
Hydrophobic Effects: Adding lipophilic substituents can enhance hydrophobic interactions with the target, often leading to increased potency. nih.gov
SAR studies on various compound classes show that the position of a substituent is crucial. For example, a group at the para-position of a phenyl ring will have a different effect than the same group at the ortho- or meta-position. nih.govresearchgate.net
Stereochemistry: The "(S)" designation in this compound refers to the specific three-dimensional arrangement of atoms around the chiral center. Biological targets like enzymes are themselves chiral and possess highly specific 3D binding sites. Consequently, they often exhibit stereoselectivity, meaning they interact differently with different enantiomers of a ligand. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). Studies on related β-alanine derivatives have shown that (R) and (S) enantiomers can be separated and exhibit different properties. nih.gov Therefore, controlling the stereochemistry during synthesis is critical for achieving the desired biological effect.
Table 2: Hypothetical SAR Data for this compound Derivatives This table illustrates general SAR principles and is not based on specific experimental data for this compound.
| Derivative Modification | R-Group on Phenyl Ring | Expected Effect on Activity | Rationale |
| 1 | -H (Parent Compound) | Baseline | Reference compound |
| 2 | -Cl (para-position) | Potential Increase | Electron-withdrawing; can participate in halogen bonding. |
| 3 | -OCH3 (para-position) | Variable | Electron-donating; may improve H-bonding or cause steric hindrance. nih.gov |
| 4 | -CF3 (meta-position) | Potential Increase | Strong electron-withdrawing group; enhances hydrophobic character. nih.gov |
| 5 | R-enantiomer | Significant Decrease | The binding site is stereospecific and optimized for the S-enantiomer. |
Chemoinformatics and In Silico Prediction of Chemical Properties and Transformations
Chemoinformatics applies computational methods to solve chemical problems, primarily in the context of drug discovery. It encompasses a range of techniques for analyzing and predicting the properties of molecules in silico, which helps to prioritize compounds for synthesis and testing.
Prediction of Physicochemical Properties: Algorithms can rapidly estimate key properties such as:
Solubility: Predicting how well a compound will dissolve in aqueous and organic media.
Lipophilicity (logP): A measure of a compound's hydrophobicity, which influences its absorption and distribution.
pKa: The ionization constant, which determines the charge state of a molecule at a given pH.
Prediction of Biological and ADMET Properties: A crucial application of chemoinformatics is the early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. biointerfaceresearch.com Models can predict potential liabilities such as poor oral bioavailability, rapid metabolism, or toxicity, allowing researchers to modify or discard problematic compounds early in the discovery process.
Quantum Chemical Calculations: Methods like DFT can be used to predict a molecule's electronic structure and reactivity. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are likely to be involved in interactions. nih.gov
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nih.gov
Fukui Functions: These calculations identify the specific atoms within a molecule that are most susceptible to nucleophilic or electrophilic attack, highlighting the most reactive sites. nih.gov
By leveraging these in silico tools, researchers can gain a comprehensive understanding of the chemical and biological potential of this compound derivatives, guiding more efficient and successful drug discovery efforts.
Analytical and Spectroscopic Characterization Techniques for S 3 4 Benzyloxyphenyl Beta Alaninol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For (S)-3-(4-Benzyloxyphenyl)-beta-alaninol, ¹H and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the benzyloxy group and the 4-substituted phenyl ring would appear in the downfield region, typically between δ 6.8 and 7.5 ppm. The benzylic protons (O-CH₂-Ph) would likely present as a sharp singlet around δ 5.0 ppm. The protons on the propyl chain, including the methine proton adjacent to the chiral center (CH-NH₂) and the two methylene (B1212753) groups (CH₂-CH₂-OH), would produce signals in the upfield region. The hydroxyl (-OH) and amine (-NH₂) protons are exchangeable and may appear as broad singlets, with their chemical shifts being dependent on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Aromatic carbons would generate multiple signals in the δ 110-160 ppm range. The benzylic carbon signal is expected around δ 70 ppm. The carbons of the beta-alaninol backbone, including the chiral methine carbon and the two methylene carbons, would resonate at distinct upfield chemical shifts. For instance, data from the related compound 3-phenyl-1-propanol (B195566) shows carbon signals at approximately δ 32.2, 34.2, 62.1, 125.8, 128.4, and 142.1 ppm chemicalbook.com.
Expected ¹H NMR Data for this compound This table is predictive, based on the analysis of similar structures.
| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic Protons (C₆H₅-CH₂) | 7.2 - 7.5 | Multiplet |
| Aromatic Protons (-O-C₆H₄-) | 6.8 - 7.2 | Multiplets (two doublets) |
| Benzylic Protons (O-CH₂-Ph) | ~5.0 | Singlet |
| Methine Proton (CH-NH₂) | ~4.0 - 4.5 | Multiplet |
| Methylene Protons (-CH₂-OH) | ~3.5 - 3.8 | Multiplet |
| Methylene Protons (CH-CH₂-CH₂) | ~1.7 - 2.0 | Multiplet |
| Amine and Hydroxyl Protons (NH₂, OH) | Variable | Broad Singlet |
Expected ¹³C NMR Data for this compound This table is predictive, based on the analysis of similar structures.
| Carbon Group | Expected Chemical Shift (δ, ppm) |
|---|---|
| Quaternary Aromatic Carbon (C-O) | ~158 |
| Quaternary Aromatic Carbon (ipso-benzyl) | ~137 |
| Quaternary Aromatic Carbon (ipso-alaninol) | ~130 |
| Aromatic Carbons (CH) | 115 - 130 |
| Benzylic Carbon (O-CH₂) | ~70 |
| Methylene Carbon (CH₂-OH) | ~60 |
| Chiral Methine Carbon (CH-NH₂) | ~55 |
| Methylene Carbon (CH₂-CH₂) | ~40 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. For the related compound 3-amino-1-propanol, characteristic peaks confirm the presence of amine and hydroxyl groups researchgate.net. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H (alcohol) and N-H (primary amine) stretching vibrations. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would be observed just below 3000 cm⁻¹. A strong absorption band corresponding to the C-O stretching of the benzyl (B1604629) ether would be expected around 1240 cm⁻¹.
Expected IR Absorption Bands for this compound This table is predictive, based on the analysis of well-established IR correlation data.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Strong |
| N-H Stretch (Primary Amine) | 3200 - 3500 | Broad, Medium (may overlap with O-H) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C Bending | 1450 - 1600 | Medium to Weak |
| C-O Stretch (Aryl Ether) | ~1240 | Strong |
| C-O Stretch (Primary Alcohol) | ~1050 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides critical information about the molecular weight and structural fragments of a compound. For this compound (C₁₆H₁₉NO₂), the expected monoisotopic mass is 257.1416 g/mol rsc.org. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 257. The fragmentation pattern would likely involve the characteristic loss of a benzyl group (C₇H₇, 91 u), leading to a prominent peak at m/z 166. Another common fragmentation pathway for this type of molecule could be the cleavage adjacent to the amine group. Analysis of the related compound 3-(benzylmethylamino)-1-propanol (B1329533) shows a base peak resulting from cleavage alpha to the nitrogen atom nist.gov.
Chromatographic Techniques for Separation and Purity Assessment (HPLC, TLC)
Chromatographic methods are indispensable for separating the target compound from reaction mixtures and assessing its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of a chemical reaction, such as in the synthesis of related propanolamines researchgate.net. A suitable solvent system, likely a mixture of a polar solvent like ethyl acetate (B1210297) and a non-polar solvent like hexane, would be used to achieve good separation of the product from starting materials and byproducts on a silica (B1680970) gel plate. Visualization can be achieved using UV light or chemical staining agents.
High-Performance Liquid Chromatography (HPLC): HPLC offers a high-resolution method for purity assessment. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with an acid modifier like trifluoroacetic acid), would be appropriate for analyzing this compound yakhak.org. The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks detected by a UV detector. Analytical standards of beta-alanine (B559535) are often assessed for purity using HPLC nih.gov.
Determination of Enantiomeric Purity and Stereochemical Assignments
Since this compound is a chiral compound, determining its enantiomeric purity is crucial. This is typically accomplished using chiral chromatography.
Chiral HPLC: This is the most common method for separating enantiomers. Two main strategies can be employed:
Derivatization: The compound can be reacted with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers yakhak.org. These diastereomers can then be separated on a standard achiral HPLC column (like C18).
Chiral Stationary Phases (CSPs): The compound can be directly separated on an HPLC column that has a chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are widely effective for the separation of a broad range of chiral compounds, including amino alcohols yakhak.org. The choice of mobile phase, typically a mixture of an alcohol and an alkane (e.g., isopropanol/hexane), is critical for achieving separation yakhak.org.
The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram. The assignment of the absolute configuration (S) would require comparison to a certified reference standard or the use of other techniques like X-ray crystallography on a suitable derivative.
Future Directions and Emerging Research Avenues for S 3 4 Benzyloxyphenyl Beta Alaninol
Development of Novel and Highly Efficient Enantioselective Synthetic Strategies
The synthesis of enantiomerically pure β-amino alcohols is a cornerstone of modern organic chemistry, driven by their significance as building blocks for pharmaceuticals and chiral ligands. acs.orgsciengine.com While classical methods often rely on the reduction of α-amino acids or the use of stoichiometric chiral auxiliaries, future efforts for synthesizing (S)-3-(4-Benzyloxyphenyl)-beta-alaninol will likely concentrate on catalytic asymmetric methods that offer greater efficiency, atom economy, and sustainability. sciengine.comnih.gov
Emerging strategies that could be applied or further refined include:
Catalytic Asymmetric Hydrogenation: Dynamic kinetic resolution (DKR) via asymmetric hydrogenation of the corresponding β-keto esters or ketones is a powerful technique. rsc.org Systems using iridium or ruthenium catalysts with chiral ligands like f-phamidol have shown exceptional diastereo- and enantioselectivities (>99/1 dr, up to >99% ee) for related structures. rsc.org Future work could involve designing catalysts specifically tailored for the 4-benzyloxyphenyl substrate to maximize yield and enantiopurity.
Asymmetric Amination and C-H Functionalization: Direct and regioselective amination of C-H bonds is a highly attractive route. nih.gov Multi-catalytic strategies, combining photocatalysis with chiral copper catalysts, have enabled the enantioselective radical C-H amination of alcohols to form β-amino alcohols, bypassing the need for pre-functionalized substrates. nih.gov Adapting this radical relay chaperone strategy could provide a novel and streamlined synthesis.
"Borrowing Hydrogen" Catalysis: This methodology allows for the amination of diols using simple amine sources, proceeding through a transient oxidation-imine formation-reduction sequence. acs.orgnih.gov Iridium-catalyzed processes mediated by a chiral phosphoric acid have achieved high yields and enantioselectivities for a range of β-amino α-tertiary alcohols. acs.orgnih.gov Exploring this for the synthesis of secondary β-amino alcohols like the target compound is a promising avenue.
Biocatalysis: The use of enzymes such as transaminases and ketoreductases offers high selectivity under mild, environmentally benign conditions. nih.govresearchgate.net A chemoenzymatic approach, perhaps combining a chemical step with an enzymatic resolution or asymmetric reduction, could provide an efficient and green manufacturing process.
| Asymmetric Strategy | Catalyst/Reagent Type | Key Advantages | Reported Efficiency (for related substrates) |
|---|---|---|---|
| Dynamic Kinetic Asymmetric Hydrogenation | Iridium or Ruthenium with Chiral Ligands (e.g., f-phamidol) | High diastereo- and enantioselectivity, high atom economy. | >99/1 dr, >99% ee rsc.org |
| Radical C-H Amination | Multi-catalytic system (e.g., Ir photocatalyst + Chiral Cu catalyst) | Direct functionalization of C-H bonds, bypasses pre-functionalization. nih.gov | Good yields and enantioselectivities nih.gov |
| "Borrowing Hydrogen" Amination | Iridium catalyst with Chiral Phosphoric Acid (CPA) | Uses simple diols and amines, high efficiency. acs.orgnih.gov | Up to 91% yield, up to 99% ee acs.org |
| Biocatalysis | Ketoreductases, Transaminases | High enantioselectivity, mild reaction conditions, green process. nih.govresearchgate.net | High conversion and enantiomeric excess nih.gov |
Exploration of Diverse Chemical Transformations and Derivatizations for New Chemical Space
The this compound scaffold is ripe for exploration through derivatization to access new chemical space and potential biological activities. The primary amine and alcohol functionalities are ideal handles for a wide range of chemical transformations.
Future research will likely focus on:
N-Functionalization: The primary amine can be readily acylated, sulfonated, alkylated, or used in reductive aminations to introduce a vast array of substituents. researchgate.net This could lead to the discovery of novel compounds with applications as, for example, glucagon (B607659) receptor antagonists or antimicrobial agents, as has been seen with other β-alanine derivatives. researchgate.netnih.gov
O-Functionalization: The primary alcohol can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid. nih.gov Oxidation to the corresponding β-amino acid, (S)-3-(4-Benzyloxyphenyl)-β-alanine, would open up another major avenue for peptide chemistry, allowing its incorporation into peptidomimetics or as a precursor for other bioactive molecules. nih.gov
Cyclization Reactions: The 1,3-amino alcohol motif is a precursor to cyclic structures such as 1,3-oxazines or chiral oxazolidinones, which are themselves valuable synthetic intermediates. sciengine.com For instance, intramolecular C(sp3)–H nitrene insertion has been used to synthesize chiral oxazolidin-2-ones, which can serve as precursors to other chiral molecules. sciengine.com
Modification of the Aromatic Core: The benzyl (B1604629) ether is a protecting group that can be removed via hydrogenolysis. The resulting phenol (B47542) provides a new site for functionalization, such as O-arylation or conversion to a triflate for cross-coupling reactions, dramatically increasing the structural diversity of the resulting library of compounds.
| Functional Group | Transformation Type | Potential Reagents/Reaction | Resulting Moiety/Application |
|---|---|---|---|
| Primary Amine (-NH2) | Acylation / Sulfonylation | Acid chlorides, sulfonyl chlorides | Amides, sulfonamides for bioactive libraries researchgate.net |
| Primary Amine (-NH2) | Reductive Amination | Aldehydes/ketones, NaBH(OAc)3 | Secondary or tertiary amines rsc.org |
| Primary Alcohol (-OH) | Oxidation | PCC, Swern, or TEMPO | Aldehyde or Carboxylic Acid (β-amino acid) nih.gov |
| Primary Alcohol (-OH) | Esterification | Carboxylic acids, DCC/DMAP | Esters with varied properties |
| Amine and Alcohol | Cyclization | Phosgene equivalent, carbamates | 1,3-Oxazinanes, Oxazolidinones sciengine.com |
| Benzyl Ether (-OBn) | Deprotection | H2, Pd/C | Phenol for further functionalization |
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the synthesis and screening of derivatives, modern technologies like continuous flow chemistry and automated synthesis are becoming indispensable. nih.gov These platforms offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved scalability, and the ability to telescope multiple reaction steps into a single, continuous operation. biomolther.org
Future directions in this area will involve:
Developing Continuous Flow Syntheses: Converting key synthetic steps for this compound into a flow process. For example, asymmetric hydrogenations or biocatalytic reductions can be performed in packed-bed reactors containing immobilized catalysts (both chemo- and bio-catalysts). nih.govbiomolther.org This allows for easy separation of the catalyst from the product stream and continuous operation for extended periods, generating large quantities of the chiral intermediate. biomolther.org
Telescoped and Automated Derivatization: Integrating the synthesis of the core scaffold with subsequent derivatization steps in a continuous or automated fashion. A flow reactor could produce the beta-alaninol, which is then directly passed into another module where a library of acylating or alkylating agents is automatically added in a sequential manner. This would enable the high-throughput generation of compound libraries for screening.
In-line Analysis and Purification: Incorporating real-time analytical techniques (e.g., IR, HPLC) into the flow setup to monitor reaction progress and product purity. This allows for rapid optimization of reaction conditions (temperature, pressure, residence time) and can be coupled with automated purification systems. nih.gov
A review of continuous flow processes for synthesizing chiral intermediates has shown significant improvements in yield and productivity compared to batch methods, along with simplified work-up procedures. biomolther.org
Advanced Computational Design and Predictive Modeling for Targeted Applications
Computational chemistry is a powerful tool for rational drug design that can guide synthetic efforts, saving significant time and resources. By modeling the interactions of this compound and its virtual derivatives with biological targets, research can be focused on the most promising candidates. biointerfaceresearch.comacs.org
Key emerging research avenues include:
Target Identification and Molecular Docking: Using the structure of this compound as a starting point, computational screening can identify potential protein targets. For a chosen target (e.g., a kinase, receptor, or enzyme), molecular docking simulations can predict the binding affinity and orientation of a library of virtual derivatives within the active site. acs.orgresearchgate.net This helps prioritize which derivatives to synthesize.
Pharmacophore Modeling and Virtual Screening: A pharmacophore model can be built based on the key structural features required for binding to a specific target. This model can then be used to screen large virtual databases of compounds to identify novel derivatives of the beta-alaninol scaffold that are likely to be active.
ADMET Prediction: Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. acs.org By evaluating properties like oral bioavailability, metabolic stability, and potential toxicity in silico, researchers can filter out compounds with unfavorable pharmacokinetic profiles early in the discovery process, focusing synthetic efforts on molecules with a higher probability of success. mdpi.com
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic properties of the designed molecules and the nature of their interactions with a protein target at a deeper level, refining the design process. researchgate.net
| Computational Tool/Method | Application in Drug Discovery | Specific Goal for Derivatives |
|---|---|---|
| Molecular Docking | Predicts binding mode and affinity of a ligand to a protein target. acs.org | Prioritize synthesis of derivatives with the highest predicted binding scores. |
| Pharmacophore Modeling | Identifies essential 3D features for biological activity. | Design novel derivatives that fit the pharmacophore of a known active site. |
| Machine Learning (ADMET Prediction) | Predicts pharmacokinetic and toxicity properties. acs.org | Filter out virtual compounds with poor predicted oral bioavailability or high toxicity. |
| Density Functional Theory (DFT) | Calculates electronic structure and reactivity. researchgate.net | Understand and optimize key intermolecular interactions (e.g., hydrogen bonding). |
Q & A
Q. Enantiomeric purity verification :
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 1 | 4-Benzyloxyphenylboronic acid pinacol ester, Suzuki coupling | 78 | >95 | |
| 2 | Chiral resolution via (-)-DET ligand | 65 | 99 (ee) |
Advanced: How can researchers resolve discrepancies in reported receptor binding affinity data for this compound?
Answer:
Contradictions in binding affinity (e.g., IC₅₀ variations) may arise from:
- Assay conditions : Buffer pH, ionic strength, or temperature differences (e.g., TR-FRET vs. SPR assays).
- Receptor isoform variability : Ensure consistent use of recombinant human vs. murine receptors.
- Allosteric vs. orthosteric binding : Perform kinetic studies (e.g., surface plasmon resonance) to distinguish binding modes .
Q. Methodological recommendations :
Orthogonal assays : Validate findings with both radioligand displacement (³H-labeled) and functional cAMP assays.
Meta-analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies .
Basic: Which spectroscopic and chromatographic methods are optimal for structural characterization?
Answer:
- NMR : ¹H/¹³C NMR for backbone confirmation (e.g., δ 7.3–7.5 ppm for benzyloxy aromatic protons). 2D NMR (COSY, HSQC) resolves stereochemistry .
- FTIR : Confirm hydroxyl (3300–3500 cm⁻¹) and amine (1600–1650 cm⁻¹) groups.
- Mass spectrometry : HRMS (ESI+) for molecular ion ([M+H]⁺) and fragmentation patterns.
Q. Table 2: Analytical Parameters
| Technique | Key Peaks/Parameters | Detection Limit | Reference |
|---|---|---|---|
| HPLC-UV | Retention time: 8.2 min (C18 column) | 0.1 µg/mL | |
| HRMS | m/z 314.1752 ([M+H]⁺) | 0.01 ppm |
Advanced: How to design pharmacokinetic (PK) studies to account for metabolic instability in vivo?
Answer:
Experimental design considerations :
Metabolite identification : Administer radiolabeled (¹⁴C) compound and analyze plasma/tissue via LC-MS/MS .
Hepatic clearance models : Use primary hepatocytes or microsomal assays (CYP450 isoforms 3A4/2D6).
In vivo PK : Conduct cassette dosing in rodents with serial blood sampling (0–24 hr).
Q. Mitigation strategies :
- Prodrug modification : Introduce ester groups to enhance bioavailability.
- Co-administration : Use CYP inhibitors (e.g., ketoconazole) to prolong half-life .
Basic: What are the best practices for ensuring reproducibility in pharmacological activity assays?
Answer:
- Standardized protocols : Adopt NIH guidelines for dose-response curves (e.g., 10-point dilution series).
- Positive controls : Include reference agonists/antagonists (e.g., isoproterenol for β-adrenergic assays).
- Data normalization : Express activity as % inhibition relative to vehicle controls.
Q. Critical parameters :
- Cell passage number : Use cells below passage 20 to avoid phenotypic drift.
- Batch consistency : Validate reagents (e.g., ATP for kinase assays) across lots .
Advanced: How can computational modeling aid in elucidating the compound’s mechanism of action?
Answer:
- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses at target sites (e.g., GPCRs).
- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes.
- QSAR models : Corlate substituent effects (e.g., benzyloxy vs. methoxy) with bioactivity .
Validation : Compare in silico predictions with mutagenesis data (e.g., alanine scanning of receptor residues).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
